1,1'-Bicyclohexyl, 1,1'-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bicyclohexyl, 1,1’-dinitro- is an organic compound with the molecular formula C12H20N2O4 It is a derivative of bicyclohexyl, where two nitro groups are attached to the 1,1’ positions of the bicyclohexyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 1,1’-dinitro- typically involves the nitration of bicyclohexyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1,1’-Bicyclohexyl, 1,1’-dinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bicyclohexyl, 1,1’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major products are 1,1’-Bicyclohexyl, 1,1’-diamino-.
Substitution: The products depend on the nucleophile used, resulting in various substituted bicyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bicyclohexyl, 1,1’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Bicyclohexyl, 1,1’-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved include hydrogen transfer, β-scission, isomerization, and dehydrogenation .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bicyclohexyl, 1,1’-dinitro- can be compared with other similar compounds such as:
1,1’-Bicyclohexyl, 1,1’-diol: A derivative with hydroxyl groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-diamino-: A derivative with amino groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-dicarbonitrile: A derivative with cyano groups instead of nitro groups.
Eigenschaften
CAS-Nummer |
1636-37-9 |
---|---|
Molekularformel |
C12H20N2O4 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-nitro-1-(1-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11(7-3-1-4-8-11)12(14(17)18)9-5-2-6-10-12/h1-10H2 |
InChI-Schlüssel |
IBOFWLDVCVUDBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.